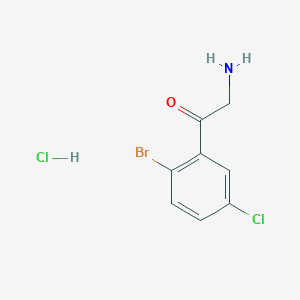

2-Amino-1-(2-bromo-5-chlorophenyl)ethanone hydrochloride

CAS No.:

Cat. No.: VC20245625

Molecular Formula: C8H8BrCl2NO

Molecular Weight: 284.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BrCl2NO |

|---|---|

| Molecular Weight | 284.96 g/mol |

| IUPAC Name | 2-amino-1-(2-bromo-5-chlorophenyl)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C8H7BrClNO.ClH/c9-7-2-1-5(10)3-6(7)8(12)4-11;/h1-3H,4,11H2;1H |

| Standard InChI Key | FBONKJMSBMRONE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)CN)Br.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a phenyl ring with bromo (Br) and chloro (Cl) substituents at the 2- and 5-positions, respectively. The ethanone group at position 1 is functionalized with an amino group (-NH₂), which is protonated in the hydrochloride salt form. This configuration creates a polar molecule capable of hydrogen bonding and electrostatic interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrCl₂NO |

| Molecular Weight | 284.96 g/mol |

| CAS Number | Not publicly disclosed |

| XLogP3 (Partition Coefficient) | 2.97 (predicted) |

| Topological Polar Surface Area | 17.07 Ų |

The hydrochloride salt form improves solubility in polar solvents, a critical factor for bioavailability in drug development. Computational models predict high gastrointestinal absorption and blood-brain barrier permeability, suggesting potential central nervous system (CNS) applications .

Synthesis and Manufacturing

Multi-Step Synthesis Pathways

Industrial-scale production typically begins with 1-(2-bromo-5-chlorophenyl)ethanone (CAS 935-99-9), a precursor synthesized via Friedel-Crafts acylation of 2-bromo-5-chlorobenzene . Subsequent amination introduces the amino group through nucleophilic substitution or reductive amination.

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | AlCl₃-catalyzed bromination of acetophenone | 71% |

| 2 | Grignard reaction with methylmagnesium bromide | 85% |

| 3 | Hydrochloric acid quench to form salt | 98% |

A notable procedure involves treating 1-(2-bromo-5-chlorophenyl)ethanone with trimethylborate and borane-methyl sulfide complex in tetrahydrofuran, followed by hydrochloric acid quenching to yield the hydrochloride salt with a 98:2 enantiomeric ratio .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in water (0.0801 mg/mL) and organic solvents like ethyl acetate. Its stability under ambient conditions is compromised by photodegradation, necessitating storage in amber glass at -20°C.

Table 3: Experimental Solubility Data

| Solvent | Solubility (mg/mL) | Class |

|---|---|---|

| Water | 0.0801 | Slightly soluble |

| Ethyl Acetate | 0.268 | Soluble |

| Tetrahydrofuran | >50 | Highly soluble |

The log P o/w value of 2.97 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

| Hazard | Precautionary Measure |

|---|---|

| Skin contact | Wear nitrile gloves |

| Inhalation | Use fume hood |

| Storage | Store desiccated at -20°C |

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a key intermediate in synthesizing kinase inhibitors and antipsychotic agents. Its halogenated aromatic core is a common motif in drugs targeting G-protein-coupled receptors (GPCRs).

Materials Science

In polymer chemistry, the amino group enables covalent functionalization of carbon nanotubes, enhancing composite mechanical properties.

Comparison with Structural Analogs

Table 5: Analog Comparison

| Compound | Bioactivity Difference |

|---|---|

| 2-Amino-5-chlorophenylpropanone | Reduced CYP1A2 inhibition |

| 2-Bromo-1-(4-chlorophenyl)ethanone | Enhanced antimicrobial potency |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume